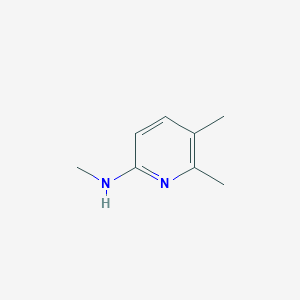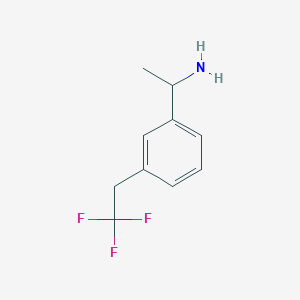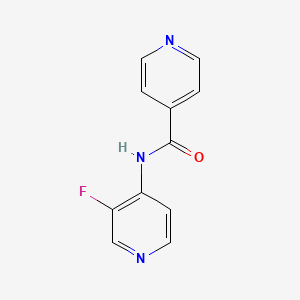silane CAS No. 113999-42-1](/img/structure/B11762327.png)
[3-(1,3,2-Dioxaborolan-2-yl)prop-1-en-1-yl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylsilane: is an organosilicon compound that features both a boronate ester and a trimethylsilyl group. This compound is of significant interest in organic synthesis due to its unique reactivity and versatility. It is often used as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylsilane typically involves the reaction of a vinylboronate ester with a trimethylsilyl halide under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the carbon-silicon bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps like distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the vinyl group, converting it into an alkane or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Boronic acids or esters.
Reduction: Saturated hydrocarbons.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, [3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylsilane is used as a versatile intermediate. It participates in cross-coupling reactions to form carbon-carbon bonds, which are essential in the construction of complex organic molecules.
Biology and Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of biologically active molecules. Its ability to introduce boron and silicon into organic frameworks makes it valuable in the design of new pharmaceuticals with unique properties.
Industry: In materials science, the compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique reactivity allows for the modification of material properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which [3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The trimethylsilyl group, on the other hand, can stabilize reactive intermediates and facilitate the formation of carbon-silicon bonds.
Comparison with Similar Compounds
[3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylgermane: Similar to the silicon analogue but with a germanium atom.
[3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylstannane: Contains a tin atom instead of silicon.
[3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylplumbane: Features a lead atom in place of silicon.
Uniqueness: The uniqueness of [3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylsilane lies in its combination of boron and silicon functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry. The presence of the trimethylsilyl group also imparts stability to the molecule, which can be advantageous in various applications.
Properties
CAS No. |
113999-42-1 |
|---|---|
Molecular Formula |
C8H17BO2Si |
Molecular Weight |
184.12 g/mol |
IUPAC Name |
3-(1,3,2-dioxaborolan-2-yl)prop-1-enyl-trimethylsilane |
InChI |
InChI=1S/C8H17BO2Si/c1-12(2,3)8-4-5-9-10-6-7-11-9/h4,8H,5-7H2,1-3H3 |
InChI Key |
GYGVFCLOAGUWRB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)CC=C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11762250.png)
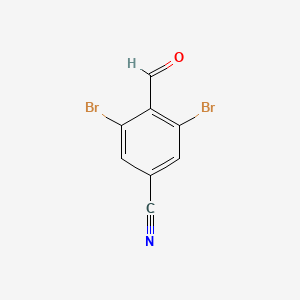
![Benzyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11762265.png)

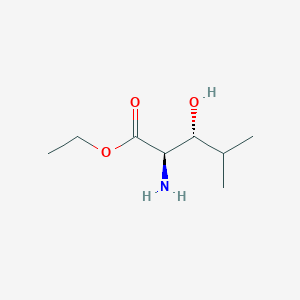
![3-(4-(Prop-2-ynyloxy)phenyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B11762287.png)
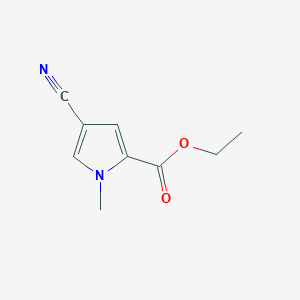

![Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate](/img/structure/B11762299.png)


